molecular formula C21H20N2O4 B10808078 Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-

Cat. No.: B10808078
M. Wt: 364.4 g/mol
InChI Key: ZGHLYLGNGAGADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- is a synthetic compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its methoxyphenyl and piperazine moieties contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Biological Activity

Chromen-2-one, specifically the derivative 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl], is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of Chromen-2-one Derivative

The synthesis of Chromen-2-one derivatives typically involves multi-step reactions. The following outlines the general procedure for synthesizing 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]:

  • Formation of Piperazine Derivative :
    • React 4-(2-methoxyphenyl)piperazine with an appropriate acylating agent to form the piperazine carbonyl derivative.
  • Coupling with Chromenone :
    • The piperazine derivative is then coupled with a chromenone through a condensation reaction, often requiring a catalyst such as acetic acid.
  • Purification :
    • The final product is purified via recrystallization or chromatography to achieve high purity levels.

Biological Activity

The biological activity of Chromen-2-one derivatives, including 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl], has been evaluated across various studies. Key findings include:

Inhibitory Activities

  • Monoamine Oxidase Inhibition : Compounds similar to Chromen-2-one have shown selective inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on MAO-B .

Antioxidant Properties

  • Studies have demonstrated that these compounds can scavenge reactive oxygen species (ROS), suggesting potential neuroprotective effects against oxidative stress-related damage in neuronal cells .

Anticancer Potential

  • Several derivatives have been tested for anticancer activity. For example, compounds containing similar chromenone structures displayed significant cytotoxicity against various cancer cell lines, with some achieving IC50 values below 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of Chromen-2-one derivatives indicates that modifications on the piperazine ring and chromenone core significantly influence biological activity. Key observations include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance activity against acetylcholinesterase (AChE), while halogen substitutions can improve anticancer efficacy .
  • Linker Variations : The length and nature of the linker between the chromenone and piperazine moieties also affect binding affinity and selectivity towards target enzymes .

Data Tables

Biological ActivityCompoundIC50 Value (μM)Reference
MAO-B InhibitionCC10.51
AChE InhibitionCC24.5
CytotoxicityCC3<10

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of Chromen-2-one derivatives in a cellular model of oxidative stress, demonstrating significant cell viability at concentrations up to 100 μg/mL .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of various chromenone derivatives, revealing that specific modifications led to enhanced cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction .

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-19-9-5-3-7-17(19)22-10-12-23(13-11-22)20(24)16-14-15-6-2-4-8-18(15)27-21(16)25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLYLGNGAGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.